molecular formula C50H50F6N10O10 B10861861 PROTAC EGFR degrader 7 (diTFA)

PROTAC EGFR degrader 7 (diTFA)

Cat. No.: B10861861
M. Wt: 1065.0 g/mol
InChI Key: NMZXAPUYEVNTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Principles of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a therapeutic modality that leverages the cell's own protein disposal machinery to selectively destroy disease-causing proteins. tocris.comsinobiological.combio-techne.com The core principle of TPD is induced proximity, where a small molecule brings a target protein of interest (POI) into close contact with a component of the cell's degradation system. bio-techne.comselvita.com This engineered interaction triggers the natural cellular process, leading to the tagging and subsequent elimination of the target protein. selvita.com This approach allows for the targeting of proteins that have been historically difficult to inhibit with conventional drugs, often referred to as "undruggable" targets. sinobiological.comaacrjournals.org

Mechanism of Action of PROTACs: Ubiquitin-Proteasome System (UPS) Hijacking

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a primary pathway for maintaining protein homeostasis in eukaryotic cells by removing damaged or unnecessary proteins. nih.govwikipedia.org PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. acs.orgmtoz-biolabs.com One domain binds to the target protein (POI), while the other binds to an E3 ubiquitin ligase. mtoz-biolabs.comresearchgate.net By simultaneously binding both the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which artificially brings the two proteins into close proximity. nih.govfrontiersin.org This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction. researchgate.net A key feature of this mechanism is its catalytic nature; after the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new cycle of degradation. wikipedia.orgmdpi.com

The ubiquitination process is a highly regulated enzymatic cascade involving three key enzymes: E1, E2, and E3. sciengine.comfrontiersin.org

E1 (Ubiquitin-Activating Enzyme): The process begins with the E1 enzyme, which activates a ubiquitin molecule in an ATP-dependent reaction. selvita.comfrontiersin.org

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 enzyme to an E2 enzyme. frontiersin.org

E3 (Ubiquitin Ligase): The E3 ligase is the crucial component for substrate specificity. It recognizes and binds to a specific target protein. sciengine.comfrontiersin.org In the context of PROTACs, the E3 ligase is recruited to the POI by the PROTAC molecule. mtoz-biolabs.com The E3 ligase then facilitates the transfer of the ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the target protein. frontiersin.org The human genome contains over 600 E3 ligases, providing a wide range of options for PROTAC design. frontiersin.org

The attachment of a single ubiquitin molecule (monoubiquitination) is typically not sufficient to signal for degradation. pnas.org Instead, the process is repeated, with additional ubiquitin molecules being added to the previously attached ones, forming a polyubiquitin (B1169507) chain. frontiersin.org This polyubiquitin tag, particularly chains linked via the K48 residue of ubiquitin, serves as a recognition signal for the 26S proteasome. sciengine.comportlandpress.com

The 26S proteasome is a large, multi-subunit protein complex responsible for degrading ubiquitinated proteins. abcam.commdpi.com It is composed of a 20S core particle, which contains the proteolytic active sites, and one or two 19S regulatory particles. abcam.com The 19S particle recognizes and binds to the polyubiquitin chain on the target protein, unfolds the protein, removes the ubiquitin tags, and translocates the unfolded polypeptide into the 20S core, where it is broken down into small peptides. portlandpress.comabcam.com

ComponentFunction in PROTAC-mediated Degradation
E1 Activating Enzyme Activates ubiquitin molecules in an ATP-dependent manner. frontiersin.org
E2 Conjugating Enzyme Receives activated ubiquitin from E1 and transfers it to the E3 ligase. frontiersin.org
E3 Ubiquitin Ligase Recruited by the PROTAC to the target protein; facilitates the transfer of ubiquitin to the target. mtoz-biolabs.comsciengine.com
Polyubiquitin Chain Acts as a degradation signal recognized by the proteasome. portlandpress.com
26S Proteasome A cellular machine that recognizes, unfolds, and degrades polyubiquitinated proteins. abcam.commdpi.com

Therapeutic Potential of PROTAC Technology in Oncology

PROTAC technology holds immense therapeutic potential in oncology for several reasons. tandfonline.commdpi.com A primary advantage is its ability to overcome drug resistance, a major challenge in cancer therapy. acs.org Resistance to traditional inhibitors often arises from mutations in the target protein that prevent the drug from binding effectively. nih.govamegroups.org Since PROTACs only need to bind to the target protein—not necessarily inhibit its active site—they can often degrade mutated proteins that are resistant to conventional inhibitors. acs.org

Furthermore, PROTACs can target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which lack the well-defined enzymatic pockets required for traditional inhibitor design. selvita.comaacrjournals.org By targeting these proteins for degradation, PROTACs open up new avenues for cancer treatment. mdpi.com The catalytic nature of PROTACs means that low, substoichiometric concentrations can be effective, potentially reducing off-target effects and improving the therapeutic window compared to occupancy-driven inhibitors. nih.govselvita.com

Contextualizing PROTAC EGFR degrader 7 (diTFA) within EGFR-Targeted Therapies

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in several cancers, most notably non-small cell lung cancer (NSCLC). nih.govnih.gov Treatment with EGFR tyrosine kinase inhibitors (TKIs) has shown significant clinical success in patients with activating EGFR mutations. nih.gov However, the effectiveness of these therapies is often limited by the development of acquired resistance. nih.govnih.gov A common mechanism of resistance to first- and second-generation TKIs is the emergence of a secondary "gatekeeper" mutation, T790M. amegroups.orgmdpi.com While third-generation inhibitors like osimertinib (B560133) were developed to target the T790M mutation, further resistance can develop, for instance through the C797S mutation. mdpi.com

This continuous evolution of drug resistance highlights the need for alternative therapeutic strategies. nih.gov EGFR-targeting PROTACs represent such a strategy, aiming to eliminate the EGFR protein entirely, thereby circumventing resistance mechanisms related to the kinase domain. tandfonline.comacs.org PROTAC EGFR degrader 7 (diTFA) is a specific example of this approach. It is a potent and selective degrader that targets the double mutant EGFRL858R/T790M, which is resistant to first-generation TKIs. medchemexpress.commedchemexpress.comglpbio.cn By recruiting the Cereblon (CRBN) E3 ligase, it marks the resistant EGFR protein for destruction via the ubiquitin-proteasome system. medchemexpress.commedchemexpress.com

ParameterFinding
Compound Name PROTAC EGFR degrader 7 (also known as compound 13b) medchemexpress.commedchemexpress.com
Target EGFRL858R/T790M mutant medchemexpress.comglpbio.cn
Recruited E3 Ligase Cereblon (CRBN) medchemexpress.commedchemexpress.com
Degradation Potency (DC50) 13.2 nM in NCI-H1975 cells medchemexpress.combioscience.co.uk
Anti-proliferative Activity (IC50) 46.82 nM in NCI-H1975 cells medchemexpress.commedchemexpress.com
Cellular Effects Induces apoptosis and G2/M phase arrest in NCI-H1975 cells. medchemexpress.combioscience.co.uk

Research has shown that PROTAC EGFR degrader 7 effectively induces the degradation of its target protein and inhibits the proliferation of NSCLC cells harboring the EGFRL858R/T790M mutation. medchemexpress.commedchemexpress.com It demonstrates the potential of the PROTAC platform to create highly specific degraders that can address clinically relevant drug resistance mutations in oncology. nih.gov

Properties

Molecular Formula

C50H50F6N10O10

Molecular Weight

1065.0 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H48N10O6.2C2HF3O2/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37;2*3-2(4,5)1(6)7/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60);2*(H,6,7)

InChI Key

NMZXAPUYEVNTCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Design and Synthetic Strategies for Protac Egfr Degrader 7 Ditfa

Rational Design of PROTACs for Epidermal Growth Factor Receptor (EGFR) Degradation

The rational design of a PROTAC is a multi-faceted process involving the careful selection and integration of three key components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.com The goal is to create a molecule that can effectively induce the formation of a stable ternary complex between the target protein (EGFR) and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. explorationpub.com The development of PROTAC EGFR degrader 7 (diTFA), also identified as compound 13b, was specifically aimed at overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), particularly the L858R/T790M double mutant. medchemexpress.comtandfonline.commdpi.com

Identification and Optimization of the EGFR-Binding Moiety

The foundation of a selective PROTAC lies in its warhead, the moiety designed to bind the protein of interest. For PROTAC EGFR degrader 7 (diTFA), the development process began with a known potent EGFR inhibitor. tandfonline.commdpi.com The warhead is based on a previously developed osimertinib (B560133) derivative, specifically a compound known as 7m, which demonstrates high selectivity and potent activity against the EGFRL858R/T790M mutant. mdpi.com

Osimertinib itself is a third-generation EGFR-TKI that effectively targets both EGFR-sensitizing mutations and the T790M resistance mutation. The derivative 7m was optimized from this class to provide a suitable anchor point for linker attachment without compromising its high binding affinity for the mutant EGFR kinase domain. This strategy of using a well-characterized, high-affinity inhibitor as the starting point is a common and effective approach in PROTAC design, as it ensures potent and selective engagement of the target protein. tandfonline.com The resulting PROTACs, including compound 13b, were shown to be highly selective for mutant EGFR, exhibiting potent antiproliferative activity against the NCI-H1975 cell line (expressing EGFRL858R/T790M) while showing minimal effect on cells with wild-type EGFR. researchgate.netresearchgate.net

Selection and Integration of the E3 Ubiquitin Ligase Recruiting Moiety (Cereblon, CRBN)

To trigger the degradation cascade, a PROTAC must recruit an E3 ubiquitin ligase. While several hundred E3 ligases exist, only a few have been successfully hijacked for PROTAC development, with Von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most common. explorationpub.com For PROTAC EGFR degrader 7 (diTFA), the designers selected Cereblon (CRBN) as the E3 ligase. medchemexpress.commdpi.com

Linker Chemistry and Architecture in PROTAC EGFR degrader 7 (diTFA)

The linker is arguably the most critical and challenging component to optimize in PROTAC design. It is not merely a passive spacer but plays a decisive role in the molecule's ability to form a productive ternary complex, influencing its physicochemical properties, cell permeability, and ultimately, its degradation efficiency. explorationpub.com The development of PROTAC EGFR degrader 7 (diTFA) involved a systematic exploration of linker architecture. researchgate.netresearchgate.net

The distance between the warhead and the E3 ligase ligand is crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both proteins, while an overly long linker may lead to unproductive binding and reduced degradation efficiency. researchgate.net In the development series leading to compound 13b, researchers synthesized and evaluated a set of PROTACs with varying linker lengths.

The data revealed a clear structure-activity relationship (SAR) dependent on linker length. Compound 13b , which emerged as the most potent degrader in the series, possesses an optimal linker length that facilitates the formation of a stable and conformationally favorable ternary complex. It achieved a DC50 (concentration for 50% degradation) value of 13.2 nM. tandfonline.comresearchgate.net A closely related analog, 13a , with a slightly different linker configuration, was also potent but less so than 13b, with a DC50 of 35.5 nM, highlighting the sensitivity of degradation efficiency to fine-tuning of the linker. tandfonline.com

Table 1: Impact of Linker Modification on Degradation and Proliferation

Compound DC₅₀ (nM) in NCI-H1975 cells IC₅₀ (nM) in NCI-H1975 cells
13a 35.5 58.08
13b (PROTAC EGFR degrader 7) 13.2 46.82

Data sourced from multiple reports on the study. tandfonline.comresearchgate.netresearchgate.net

For PROTAC EGFR degrader 7 (diTFA), the linker is a complex chain containing both alkyl and ether functionalities, as well as a tertiary amine. This composition imparts a degree of flexibility and polarity. The presence of heteroatoms like oxygen and nitrogen can improve solubility and influence the conformational ensemble of the PROTAC in solution, enabling it to adopt the correct orientation for ternary complex formation. The specific combination of a propargyl group on the warhead side connected to a substituted amine and an ether-containing chain attached to the pomalidomide (B1683931) moiety was found to be optimal for potent degradation of EGFRL858R/T790M. researchgate.net

The points at which the linker is attached to the warhead and the E3 ligase ligand—the "exit vectors"—are critical. An improperly placed linker can disrupt the binding of either end of the PROTAC to its respective protein target. explorationpub.com The selection of an exit vector is typically guided by co-crystal structures or structure-activity relationship data, identifying solvent-exposed regions of the ligand that can be modified without impairing binding affinity. explorationpub.com

In the design of PROTAC EGFR degrader 7 (diTFA), the linker was attached to the pyrimidine (B1678525) core of the osimertinib-based warhead. This position was identified as being solvent-exposed and suitable for modification. On the other end, the linker was connected to the pomalidomide moiety at the 4-amino position of its isoindoline-1,3-dione ring system, a well-established attachment point for creating CRBN-recruiting PROTACs. nih.gov This careful selection of conjugation sites ensured that both the EGFR-binding moiety and the pomalidomide ligand retained their high affinity for their respective targets, a prerequisite for efficient, PROTAC-mediated protein degradation. researchgate.net

Synthetic Methodologies for PROTAC EGFR degrader 7 (diTFA)

The synthesis of a complex molecule like PROTAC EGFR degrader 7 (diTFA) requires a robust and efficient chemical strategy. The methodologies employed are designed to be modular, allowing for the systematic variation of its constituent parts—the EGFR ligand, the E3 ligase ligand, and the linker—to optimize biological activity.

Convergent Synthesis Approaches

In the context of PROTAC EGFR degrader 7, a convergent approach involves the separate synthesis of three key intermediates:

An appropriately functionalized dacomitinib (B1663576) derivative (the EGFR-binding moiety).

A functionalized pomalidomide derivative (the CRBN-recruiting moiety).

A linker molecule with reactive ends capable of connecting to the two ligands.

For the synthesis of PROTAC EGFR degrader 7 (compound 13b), the dacomitinib portion is modified to introduce a reactive handle for linker attachment. Similarly, the pomalidomide ligand is prepared with a complementary reactive group. The linker itself is synthesized with two different functional groups to allow for selective reaction with each of the ligands. The final step involves the coupling of these pre-formed fragments to yield the complete PROTAC molecule. This modular approach is not only efficient for the initial synthesis but also invaluable for structure-activity relationship (SAR) studies, as different linkers or ligand variants can be readily incorporated. nih.gov

The general principle of a convergent synthesis for a dacomitinib-pomalidomide PROTAC is illustrated in the scheme below:

Convergent Synthesis of a Dacomitinib-Pomalidomide PROTAC

StepDescription
1a Synthesis of a functionalized dacomitinib derivative with a reactive group (e.g., an amine or alkyne).
1b Synthesis of a functionalized pomalidomide derivative with a complementary reactive group (e.g., a carboxylic acid or an azide).
1c Synthesis of a bifunctional linker.
2 Coupling of the linker to one of the ligands (e.g., pomalidomide).
3 Coupling of the pomalidomide-linker fragment to the dacomitinib derivative to form the final PROTAC.

Click Chemistry Applications in PROTAC EGFR degrader 7 (diTFA) Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the final conjugation steps in the synthesis of complex molecules like PROTACs. researchgate.netchemrxiv.org The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two molecular fragments. nih.govresearchgate.net

PROTAC EGFR degrader 7 is specifically designed to be a "click chemistry reagent." medchemexpress.comrsc.org It contains a terminal alkyne group within its linker structure. This alkyne serves as a reactive handle for CuAAC reactions. While the primary synthesis of PROTAC EGFR degrader 7 itself may involve standard amide bond formations to assemble the dacomitinib, linker, and pomalidomide components, the presence of the alkyne in the final molecule opens up possibilities for further modifications and applications through click chemistry.

For instance, the alkyne group on PROTAC EGFR degrader 7 could be reacted with a molecule containing an azide (B81097) group to attach additional functionalities. This could include:

Fluorescent dyes: For use in cellular imaging studies to track the localization of the degrader.

Biotin tags: For use in biochemical assays such as pull-down experiments to identify protein-protein interactions.

Targeting moieties: To enhance the delivery of the PROTAC to specific tissues or cell types.

The utility of the embedded alkyne group is a testament to the thoughtful design of this chemical tool, extending its applicability beyond its primary function as a protein degrader. The reaction scheme below illustrates a hypothetical application of click chemistry to PROTAC EGFR degrader 7.

Hypothetical Click Chemistry Application for PROTAC EGFR degrader 7

Reactant 1Reactant 2CatalystProduct
PROTAC EGFR degrader 7 (containing an alkyne)Azide-functionalized molecule (e.g., a fluorescent probe)Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)A new conjugate where the functional molecule is attached to the PROTAC via a triazole ring.

This approach allows for the late-stage functionalization of the PROTAC molecule in a highly efficient and specific manner, which is a significant advantage in the development of sophisticated chemical biology tools. d-nb.infonih.gov

Molecular and Cellular Mechanisms of Protac Egfr Degrader 7 Ditfa Action

Ternary Complex Formation and Stabilization

The foundational step in the action of any Proteolysis-Targeting Chimera (PROTAC) is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govspringernature.com This event is crucial as it underpins the substoichiometric, catalytic nature of PROTACs. springernature.com

PROTAC EGFR degrader 7 (diTFA) is a heterobifunctional molecule designed with two distinct heads connected by a chemical linker. medchemexpress.comnih.gov One end binds to the EGFR protein, while the other end specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.com By simultaneously binding to both proteins, the PROTAC effectively acts as a molecular bridge, inducing their proximity and forcing an interaction that would not naturally occur. biorxiv.orgnih.gov This formation of the EGFR-PROTAC-CRBN ternary complex is the essential initiating step for the subsequent degradation process. nih.govnih.gov The efficiency of degradation is not solely dependent on the binding affinity to the target protein but is critically influenced by the stability and kinetics of this ternary complex. nih.gov

While specific high-resolution crystal or cryo-electron microscopy structures of the ternary complex formed by PROTAC EGFR degrader 7 (diTFA), EGFR, and CRBN are not extensively detailed in the available literature, general principles from other CRBN-recruiting PROTACs offer valuable insights. Structural studies of similar complexes reveal a significant degree of plasticity, meaning that productive degradation can be achieved without highly stable, rigid protein-protein interactions within the complex. nih.govnih.gov The specific geometry and interactions are dictated by the chemical nature of the PROTAC's linker and its ligands. biorxiv.org For CRBN-based PROTACs, the interaction often involves specific domains of CRBN engaging with the target protein, an interaction facilitated entirely by the PROTAC molecule. nih.gov The ability to form a productive ternary complex is the limiting factor in whether a target protein is successfully degraded. nih.gov

Targeted EGFR Degradation Pathways

Once the ternary complex is formed, the E3 ligase (CRBN) is brought close enough to the target protein (EGFR) to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of EGFR. This polyubiquitination marks EGFR for destruction by the cell's primary protein degradation machinery. nih.gov

The canonical pathway for PROTAC-mediated degradation is through the Ubiquitin-Proteasome System (UPS). nih.gov After EGFR is tagged with a polyubiquitin (B1169507) chain, it is recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling center. nih.gov The proteasome then unfolds and degrades the polyubiquitinated EGFR into small peptides. nih.gov Studies on other CRBN-based EGFR PROTACs have confirmed the critical role of the UPS. nih.govlookchem.com For instance, pretreatment of cells with MLN4924, an inhibitor of the NEDD8-activating enzyme required for the activation of cullin-RING E3 ligases like CRBN, completely blocks PROTAC-induced EGFR degradation. nih.govlookchem.comresearchgate.net This demonstrates that the ubiquitination step is essential and that the degradation is dependent on a functional UPS pathway.

Key Characteristics of PROTAC EGFR degrader 7 (diTFA)
ParameterValueCell LineReference
TargetEGFRL858R/T790MN/A medchemexpress.com
E3 Ligase RecruitedCRBNN/A medchemexpress.com
DC50 (Degradation)13.2 nMNCI-H1975 medchemexpress.com
IC50 (Proliferation)46.82 nMNCI-H1975 medchemexpress.com

Recent research on certain CRBN-based EGFR PROTACs has revealed that the UPS is not the sole pathway for degradation. nih.gov Mechanistic studies on the degraders SIAIS125 and SIAIS126 showed that, in addition to the proteasome, the autophagy/lysosome system is also involved in the degradation of EGFR. nih.govlookchem.comresearchgate.net Autophagy is a process where cellular components are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. nih.gov This dual-pathway degradation has also been observed for another degrader, MS9427. medchemexpress.com This finding suggests that some PROTACs can leverage multiple cellular degradation systems, which could potentially enhance the efficiency and durability of target protein removal. nih.gov

Downstream Signaling Pathway Modulation

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and metastasis, primarily the PI3K/AKT and MAPK pathways. nih.govresearchgate.net Traditional EGFR inhibitors block the kinase activity, thereby inhibiting these signals. nih.gov

PROTAC EGFR degrader 7 (diTFA) achieves a more profound and sustained inhibition by physically eliminating the EGFR protein. The degradation of EGFR prevents the initiation of the entire signaling cascade. nih.gov Studies on other potent EGFR degraders show a strong inhibition of EGFR auto-phosphorylation and the phosphorylation of downstream effectors like AKT. lookchem.comnih.gov The functional consequences of this signaling blockade by PROTAC EGFR degrader 7 are significant, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in non-small cell lung cancer cells. medchemexpress.com By removing the receptor, the PROTAC effectively shuts down the pro-survival signals that cancer cells depend on.

Key Proteins in the PROTAC EGFR degrader 7 (diTFA) Mechanism
ProteinRolePathway
EGFRTarget ProteinReceptor Tyrosine Kinase Signaling
CRBNE3 Ubiquitin LigaseUbiquitin-Proteasome System
UbiquitinDegradation TagUbiquitin-Proteasome System
26S ProteasomeDegradation MachineryUbiquitin-Proteasome System
AKTDownstream EffectorPI3K/AKT Survival Pathway
ERKDownstream EffectorMAPK Proliferation Pathway

Impact on EGFR Phosphorylation and Signal Transduction Cascades (e.g., AKT, MAPK pathways)

The degradation of the EGFR protein by PROTAC EGFR degrader 7 directly leads to the shutdown of its downstream signaling pathways, which are critical for tumor cell proliferation and survival. researchgate.net Overexpression and mutation of EGFR result in the constitutive activation of pro-oncogenic cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. researchgate.net By physically removing the receptor, the degrader prevents the initial phosphorylation events that trigger these cascades.

While specific phosphorylation data for PROTAC EGFR degrader 7 (compound 13b) is not detailed in the available literature, the effects can be inferred from the well-documented actions of other potent EGFR degraders. For instance, the gefitinib-based degraders MS39 and MS154 have been shown to potently inhibit the autophosphorylation of EGFR (p-EGFR) and the subsequent phosphorylation of AKT (p-AKT), a key node in the PI3K signaling pathway. researchgate.net The degradation of EGFR is intrinsically linked to the inhibition of its signaling output. Therefore, by inducing the degradation of EGFR, PROTAC EGFR degrader 7 is expected to effectively block the phosphorylation and activation of key downstream effectors like AKT and MAPK. This blockade is a direct consequence of eliminating the upstream signaling hub. Studies on other EGFR PROTACs have confirmed that their anti-tumor activity is mediated through the inhibition of phosphorylation of these downstream pathways both in vitro and in vivo. nih.gov

Correlation Between EGFR Degradation and Downstream Effects

A direct correlation exists between the extent of EGFR degradation and the attenuation of downstream cellular effects. The primary function of a PROTAC is to reduce the concentration of the target protein. PROTAC EGFR degrader 7 has demonstrated potent degradation activity against the EGFRL858R/T790M mutant in NCI-H1975 lung cancer cells, with a half-maximal degradation concentration (DC50) of 13.2 nM. medchemexpress.com This efficient degradation of the receptor is the causative event that leads to observed anti-proliferative and pro-apoptotic effects.

The inhibition of cell proliferation, measured by a half-maximal inhibitory concentration (IC50) of 46.82 nM in NCI-H1975 cells, is a direct functional outcome of EGFR degradation. medchemexpress.com The removal of EGFR cripples the signaling pathways (AKT, MAPK) necessary for cell cycle progression and survival, leading to cell cycle arrest and apoptosis. medchemexpress.com Research on similar EGFR PROTACs confirms that the reduction in EGFR protein levels corresponds directly with the inhibition of downstream signaling and subsequent suppression of cancer cell growth. researchgate.net The mechanism is clear: as the concentration of EGFR protein decreases due to PROTAC-mediated degradation, the signal flux through the AKT and MAPK pathways is proportionally reduced, resulting in potent anti-tumor activity. nih.gov

Research Findings for PROTAC EGFR degrader 7

The following table summarizes the key potency metrics for PROTAC EGFR degrader 7 (compound 13b) in the NCI-H1975 non-small cell lung cancer cell line, which harbors the EGFRL858R/T790M mutation.

ParameterCell LineValueDescriptionReference
DC50 NCI-H197513.2 nMThe concentration required to degrade 50% of EGFRL858R/T790M. medchemexpress.com
IC50 NCI-H197546.82 nMThe concentration required to inhibit 50% of cell proliferation. medchemexpress.com

Target Selectivity and Specificity Profiling of Protac Egfr Degrader 7 Ditfa

Selective Degradation of Mutant Epidermal Growth Factor Receptor (EGFR)

PROTAC EGFR degrader 7 (diTFA) has demonstrated potent and selective degradation of EGFR harboring specific activating and resistance mutations.

Degradation Efficacy Against EGFR L858R/T790M Mutation

PROTAC EGFR degrader 7 (diTFA) is a potent degrader of the double mutant EGFR L858R/T790M. nih.govmedchemexpress.com This particular mutation combination is a significant mechanism of acquired resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

In the NCI-H1975 cell line, which endogenously expresses the EGFR L858R/T790M mutation, PROTAC EGFR degrader 7 (diTFA) induces robust degradation of the mutant receptor. nih.govmedchemexpress.com The half-maximal degradation concentration (DC50) for EGFR L858R/T790M has been determined to be 13.2 nM. nih.govmedchemexpress.com This potent degradation activity translates to significant inhibition of cancer cell proliferation, with a half-maximal inhibitory concentration (IC50) of 46.82 nM in NCI-H1975 cells. nih.gov The degradation of EGFR L858R/T790M is dependent on the ubiquitin-proteasome system. nih.gov

Cell LineEGFR Mutation StatusParameterValue
NCI-H1975L858R/T790MDC5013.2 nM
NCI-H1975L858R/T790MIC5046.82 nM
Table 1: Degradation and Proliferation Inhibition Data for PROTAC EGFR degrader 7 (diTFA) in the EGFR L858R/T790M mutant cell line.

Comparative Analysis of EGFR del19 Degradation

Based on currently available scientific literature, a detailed comparative analysis of the degradation efficacy of PROTAC EGFR degrader 7 (diTFA) against the EGFR exon 19 deletion (del19) mutation is not available. While other EGFR-targeting PROTACs have been evaluated for their ability to degrade EGFR del19, specific data for PROTAC EGFR degrader 7 (diTFA) has not been reported. nih.govnih.gov

Assessment of Wild-Type (WT) EGFR Sparing

A key feature of a targeted protein degrader is its ability to selectively act on the pathogenic form of a protein while sparing its wild-type counterpart. PROTAC EGFR degrader 7 (diTFA) has demonstrated a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR. nih.gov

Studies have shown that PROTAC EGFR degrader 7 (diTFA) does not induce the degradation of WT EGFR. nih.gov This selectivity is further reflected in its differential anti-proliferative activity. In cell lines with wild-type EGFR, such as A549, the IC50 value for PROTAC EGFR degrader 7 (diTFA) is greater than 100 μM. nih.gov This indicates a selectivity of over 1700-fold for the EGFR L858R/T790M mutant compared to WT EGFR. nih.gov

Cell LineEGFR StatusIC50Selectivity Fold (vs. NCI-H1975)
NCI-H1975L858R/T790M Mutant46.82 nM-
A549Wild-Type> 100 μM> 1700
Table 2: Comparative Anti-proliferative Activity and Selectivity of PROTAC EGFR degrader 7 (diTFA).

Global Proteomic Analysis of Off-Target Degradation Liabilities

A comprehensive evaluation of the selectivity of a PROTAC involves assessing its impact on the entire proteome to identify any unintended protein degradation, known as off-target effects.

As of the current available information, a global proteomic analysis to systematically identify off-target degradation liabilities of PROTAC EGFR degrader 7 (diTFA) has not been published. While global proteomics is a recognized method for characterizing the specificity of PROTACs, specific data for this compound is not present in the scientific literature. nih.govnih.gov

Methodologies for Evaluating Selectivity (e.g., Quantitative Western Blotting, Proteomics)

The evaluation of the target selectivity and specificity of PROTAC EGFR degrader 7 (diTFA) and other similar molecules relies on a combination of biochemical and cellular assays.

Quantitative Western Blotting: This is a fundamental technique used to determine the levels of specific proteins in cell lysates. To assess the degradation efficacy and selectivity of a PROTAC, cells expressing different forms of the target protein (e.g., mutant vs. wild-type) are treated with varying concentrations of the degrader. Following treatment, cell lysates are prepared and subjected to western blotting using antibodies specific to the target protein (e.g., EGFR). The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to an untreated control. This method is used to calculate DC50 values.

Cell Viability and Proliferation Assays: These assays, such as MTT or CellTiter-Glo, measure the metabolic activity or ATP content of cells, which are indicative of cell viability and proliferation. By treating different cell lines (with mutant or wild-type target protein) with the PROTAC, IC50 values can be determined. A significant difference in IC50 values between mutant and wild-type cell lines provides strong evidence for the selective anti-proliferative effect of the degrader.

Global Proteomics: Mass spectrometry-based proteomics offers an unbiased and comprehensive approach to assess the selectivity of a PROTAC on a proteome-wide scale. In this method, cells are treated with the PROTAC or a vehicle control. The total protein from the cells is extracted, digested into peptides, and then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the relative abundance of thousands of proteins between the treated and control samples, any proteins that are significantly downregulated upon PROTAC treatment can be identified as potential off-targets. nih.govnih.gov

In Vitro Pharmacodynamics and Efficacy Studies of Protac Egfr Degrader 7 Ditfa

Cellular Degradation Efficacy in Lung Cancer Cell Lines

The primary mechanism of PROTAC EGFR degrader 7 is to induce the ubiquitination and subsequent proteasomal degradation of the EGFR protein. nih.gov

In vitro studies have demonstrated that PROTAC EGFR degrader 7 is a potent degrader of the mutant EGFR L858R/T790M. medchemexpress.commedchemexpress.combiovalley.fr The efficacy of this degradation is measured by the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. In the NCI-H1975 human lung cancer cell line, which harbors the EGFR L858R/T790M double mutation, PROTAC EGFR degrader 7 exhibits a DC50 value of 13.2 nM. medchemexpress.commedchemexpress.combiovalley.frglpbio.cnbioscience.co.ukmedchemexpress.commedchemexpress.eu This low nanomolar potency highlights its efficiency in targeting the doubly mutated EGFR protein for destruction.

Table 1: Concentration-Dependent Degradation (DC50) of PROTAC EGFR degrader 7 (diTFA)

Cell Line Target Mutation DC50 Value

The degradation of target proteins by PROTACs is a time-dependent process. Studies on other EGFR PROTACs show that significant degradation typically begins within hours of treatment, reaching a maximum effect at around 12 to 24 hours. nih.govnih.gov While the principle of time-dependent degradation applies to PROTAC EGFR degrader 7, specific time-course data detailing the rate of EGFR degradation in response to this particular compound is not extensively detailed in the available research.

The selectivity of PROTAC EGFR degrader 7 is a key aspect of its design, with a focus on the EGFR L858R/T790M mutation found in NCI-H1975 cells. medchemexpress.commedchemexpress.combiovalley.fr Research on other EGFR PROTACs demonstrates that efficacy can vary significantly depending on the specific EGFR mutation present in a cell line. medchemexpress.comtargetmol.comfrontiersin.org For instance, cell lines such as HCC827 and PC-9, which express the EGFR exon 19 deletion (del19), are common models for first-generation EGFR inhibitor sensitivity. medchemexpress.comfrontiersin.org However, specific DC50 values for PROTAC EGFR degrader 7 in HCC827 or PC-9 cells are not provided in the reviewed literature, which has primarily focused on its activity in the context of the T790M resistance mutation.

Impact on Cellular Proliferation and Viability

By degrading the EGFR protein, a key driver of cell growth and survival in certain cancers, PROTAC EGFR degrader 7 is expected to inhibit the proliferation of cancer cells. nih.gov

The antiproliferative activity of PROTAC EGFR degrader 7 has been quantified by determining its half-maximal inhibitory concentration (IC50). In NCI-H1975 cells, the compound effectively inhibits cell proliferation with an IC50 value of 46.82 nM. medchemexpress.commedchemexpress.combiovalley.frglpbio.cnbioscience.co.ukmedchemexpress.commedchemexpress.eu This demonstrates that the degradation of mutant EGFR by the PROTAC translates into a potent anti-growth effect in cells dependent on this signaling pathway.

Table 2: Inhibition of Cellular Proliferation (IC50) by PROTAC EGFR degrader 7 (diTFA)

Cell Line Target Mutation IC50 Value

Table 3: Compound Names Mentioned in this Article

Compound Name
PROTAC EGFR degrader 7 (diTFA)
Afatinib
Gefitinib (B1684475)

Induction of Apoptosis and Cell Cycle Modulation

PROTAC EGFR degrader 7 (diTFA) has been shown to significantly impact cell fate and proliferation in non-small cell lung cancer (NSCLC) cells harboring EGFR mutations. Studies in the NCI-H1975 human lung adenocarcinoma cell line, which expresses the EGFR L858R/T790M mutant protein, demonstrate that the compound is a potent inducer of both apoptosis and cell cycle arrest. medchemexpress.commedchemexpress.commedchemexpress.com

Apoptotic Pathway Activation

Research findings confirm that PROTAC EGFR degrader 7 (diTFA) dramatically induces apoptosis in NCI-H1975 cells. nih.govscienceopen.com This programmed cell death is a key mechanism for its anti-tumor activity. The degradation of the EGFR protein, which is a critical driver of cell survival and proliferation in these cancer cells, leads to the activation of downstream apoptotic signaling pathways. While the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound have not been detailed in available literature, its ability to trigger apoptosis is a consistent finding. nih.govscienceopen.com

Cell Cycle Arrest in G2/M Phase

In addition to inducing apoptosis, PROTAC EGFR degrader 7 (diTFA) effectively halts the proliferation of cancer cells by causing cell cycle arrest. medchemexpress.commedchemexpress.com Flow cytometry analysis in studies has shown that treatment with the compound leads to a significant accumulation of NCI-H1975 cells in the G2/M phase of the cell cycle. medchemexpress.comnih.govscienceopen.com This arrest prevents the cells from proceeding through mitosis, thereby inhibiting cell division and tumor growth.

While the primary research abstract confirms this G2/M arrest, specific quantitative data from the flow cytometry analysis is not publicly available. scienceopen.com The table below illustrates a representative, qualitative effect of the compound on cell cycle distribution in NCI-H1975 cells as described in the literature.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)Normal DistributionNormal DistributionNormal Distribution
PROTAC EGFR degrader 7 (diTFA)DecreasedDecreasedSignificantly Increased

This table provides a qualitative representation of the cell cycle arrest induced by PROTAC EGFR degrader 7 (diTFA) as specific percentages were not available in the reviewed literature.

Reversibility of PROTAC EGFR degrader 7 (diTFA)-Mediated EGFR Degradation

The reversibility of a PROTAC's effect is an important pharmacodynamic characteristic, typically assessed through washout experiments where the compound is removed and protein levels are monitored for recovery. For some PROTACs, the degradation effect can be reversed once the compound is no longer present, allowing for the resynthesis of the target protein. nih.gov

However, based on a review of the available scientific literature, no studies detailing washout experiments or otherwise assessing the reversibility of EGFR degradation specifically mediated by PROTAC EGFR degrader 7 (diTFA) have been published. Therefore, it is currently unknown whether the degradation of EGFR by this particular compound is a reversible or irreversible process in vitro.

Addressing Drug Resistance Mechanisms with Protac Egfr Degrader 7 Ditfa

Overcoming Resistance to Conventional EGFR Tyrosine Kinase Inhibitors (TKIs)

Conventional EGFR TKIs function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. While effective, their utility is often curtailed by the emergence of on-target resistance mutations that either sterically hinder drug binding or alter the receptor's affinity for ATP. nih.govnih.gov PROTACs like EGFR degrader 7 offer a distinct mechanism of action that can circumvent these challenges.

The "gatekeeper" T790M mutation in exon 20 of the EGFR gene is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases. nih.gov This mutation increases the receptor's affinity for ATP, thereby reducing the efficacy of competitive inhibitors. Third-generation TKIs, such as osimertinib (B560133), were developed to covalently bind to and inhibit EGFR harboring the T790M mutation.

PROTAC EGFR degrader 7, which was developed from an osimertinib derivative, is engineered to specifically and potently target the T790M mutant form of EGFR. tandfonline.com By recruiting the CRBN E3 ubiquitin ligase, it flags the EGFRL858R/T790M protein for destruction by the proteasome. medchemexpress.com In preclinical studies using the NCI-H1975 NSCLC cell line, which expresses the EGFRL858R/T790M double mutation, PROTAC EGFR degrader 7 demonstrated potent degradation activity and significant anti-proliferative effects. medchemexpress.comtandfonline.com

CompoundTarget Cell LineExpressed MutationDegradation Potency (DC50)Anti-proliferative Potency (IC50)
PROTAC EGFR degrader 7 (compound 13b)NCI-H1975EGFRL858R/T790M13.2 nM46.82 nM

Data sourced from MedchemExpress and other research articles. medchemexpress.comtandfonline.com

Resistance to third-generation TKIs like osimertinib frequently arises from a tertiary mutation, C797S. frontiersin.org This mutation replaces the cysteine residue that is crucial for the covalent bond formation by irreversible inhibitors, rendering them ineffective. nih.gov

The effectiveness of a PROTAC is dictated by the binding affinity of its "warhead" to the target protein. Since the warhead of PROTAC EGFR degrader 7 is based on an osimertinib scaffold, it is not expected to be effective against the C797S mutation, which directly blocks the binding of this class of inhibitors. tandfonline.com However, the PROTAC technology platform provides a clear strategy to overcome this form of resistance. By replacing the TKI-based warhead with a molecule capable of binding to the C797S-mutant EGFR, it is possible to design new PROTACs that can degrade this resistant form of the receptor. Researchers have successfully developed such PROTACs by utilizing fourth-generation EGFR inhibitors or other binders like brigatinib (B606365) as warheads, demonstrating potent degradation of EGFR triple-mutant (e.g., Del19/T790M/C797S) proteins. nih.govtandfonline.com

PROTACs offer a fundamental advantage over traditional inhibitors by operating through an event-driven, catalytic mechanism rather than occupancy-driven inhibition. nih.gov Instead of merely blocking the ATP-binding site, PROTAC EGFR degrader 7 induces the complete removal of the EGFR protein. This has two key implications for overcoming resistance:

Elimination of Scaffolding Functions: EGFR participates in signaling pathways independent of its kinase activity through protein-protein interactions. Traditional TKIs leave the protein intact, allowing these non-catalytic scaffolding functions to persist. By degrading the entire protein, PROTACs abrogate all EGFR-mediated signaling.

Overcoming Kinase-Impairing Mutations: The efficacy of PROTACs is not solely dependent on high-affinity, continuous inhibition of the active site. Even weak or transient binding of the warhead can be sufficient to form a stable ternary complex (PROTAC-EGFR-E3 ligase), leading to ubiquitination and degradation. This makes the degradation strategy less susceptible to mutations that slightly alter the ATP-binding pocket and reduce inhibitor affinity.

Intrinsic and Acquired Resistance to PROTAC EGFR degrader 7 (diTFA)

While PROTACs can overcome many resistance mechanisms associated with conventional inhibitors, cancer cells can still develop intrinsic or acquired resistance to this therapeutic modality. The mechanisms primarily involve alterations to the three core components of the PROTAC-induced ternary complex: the target protein, the E3 ligase, or the PROTAC molecule itself.

The most direct mechanism of resistance to a PROTAC is the development of mutations in the target protein that prevent the PROTAC's warhead from binding. For PROTAC EGFR degrader 7, any mutation in EGFR that abolishes the binding of its osimertinib-derived ligand would confer resistance. The C797S mutation is a prime example of such a resistance mechanism, as it directly impacts the binding site required by the warhead. frontiersin.orgplos.org Therefore, cells harboring the C797S mutation would be intrinsically resistant to the effects of PROTAC EGFR degrader 7.

PROTAC EGFR degrader 7 is dependent on the cellular machinery of the ubiquitin-proteasome system, and specifically on the CRBN E3 ligase, to exert its effect. medchemexpress.com Resistance can therefore arise from any disruption to this pathway.

Downregulation or Loss of E3 Ligase: Reduced expression or complete loss of CRBN would prevent the formation of the ternary complex, rendering the PROTAC ineffective. Since CRBN is considered a non-essential gene in many cell lines, its loss-of-function is a viable escape mechanism for cancer cells under the selective pressure of a CRBN-recruiting PROTAC. nih.govmdpi.com

Mutations in E3 Ligase Components: Point mutations or other genomic alterations within the core components of the E3 ligase complex can also lead to resistance. mdpi.comaacrjournals.org Specifically, mutations in CRBN that disrupt its ability to bind to the pomalidomide-based ligand of PROTAC EGFR degrader 7 would abrogate its degradation-inducing activity. Clinical data from patients treated with immunomodulatory drugs (IMiDs), which also recruit CRBN, have shown that alterations in CRBN are a mechanism of acquired resistance. nih.gov

Cells that develop resistance to a CRBN-based PROTAC may remain sensitive to a PROTAC that utilizes a different E3 ligase, such as Von Hippel-Lindau (VHL), highlighting a potential strategy to overcome this form of resistance. h1.co

Mechanisms of PROTAC Saturation at High Concentrations

A characteristic feature of PROTACs is the "hook effect," a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This bell-shaped dose-response curve is a consequence of the PROTAC's mechanism of action, which relies on the formation of a productive ternary complex between the target protein (EGFR), the PROTAC molecule, and an E3 ligase (CRBN in the case of PROTAC EGFR degrader 7).

Several studies on EGFR-targeting PROTACs have observed this hook effect. For instance, in HCC-827 cells treated with certain EGFR degraders, a slight hook effect was noted at the highest concentrations. nih.gov Another study on a different EGFR PROTAC, compound 6h, showed that it achieved maximum EGFR degradation at 0.1 μM, with a reduction in protein levels at a higher concentration of 1 μM. nih.gov The formation of these non-productive binary complexes at high concentrations effectively sequesters both the target protein and the E3 ligase, limiting the catalytic efficiency of the PROTAC. researchgate.net

Table 1: Factors Influencing the Hook Effect with EGFR PROTACs

Factor Description Impact on Ternary Complex Formation
PROTAC Concentration The amount of PROTAC available to bind to the target protein and E3 ligase. At high concentrations, favors the formation of binary complexes over the ternary complex.
Binding Affinities The strength of the interaction between the PROTAC and EGFR, and the PROTAC and the E3 ligase. Imbalanced affinities can lead to a more pronounced hook effect.

| Cellular Levels of Target Protein and E3 Ligase | The abundance of EGFR and the specific E3 ligase within the cell. | Variations in protein levels can shift the optimal concentration for ternary complex formation. |

Efflux Pump-Mediated Resistance

A significant mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.com One of the most well-characterized of these is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), which is encoded by the ABCB1 gene. mdpi.com This protein can actively transport a wide range of xenobiotics, including therapeutic drugs, out of the cell, thereby reducing their intracellular concentration and diminishing their efficacy. nih.govbiorxiv.org

Recent studies have indicated that PROTACs can be substrates for MDR1. nih.govbiorxiv.org Both intrinsic and acquired resistance to PROTACs in cancer cell lines have been linked to the increased abundance or production of MDR1. nih.govcriver.comnih.gov In cells that overexpress MDR1, the intracellular concentration of the PROTAC may not reach the threshold required for efficient target degradation. This resistance can often be reversed by the co-administration of MDR1 inhibitors. nih.govcriver.comnih.gov

Furthermore, there is evidence linking EGFR signaling to the regulation of ABCB1 expression. Studies in castration-resistant prostate cancer have shown that EGFR can mediate docetaxel resistance through the Akt-dependent expression of ABCB1. nih.gov This suggests a potential feedback loop where EGFR signaling could contribute to its own protection from degradation by upregulating the expression of efflux pumps that can expel EGFR-targeting PROTACs. The EGFR tyrosine kinase inhibitor AG1478 has been shown to inhibit the function of ABCB1, highlighting the interplay between EGFR signaling and this resistance mechanism. nih.gov

Table 2: Research Findings on MDR1-Mediated Resistance to PROTACs

Finding Implication for PROTAC EGFR degrader 7 (diTFA) Reference
Upregulation of MDR1 confers resistance to PROTACs in cancer cells. Overexpression of MDR1 in tumor cells could reduce the intracellular concentration and efficacy of PROTAC EGFR degrader 7. nih.govcriver.comnih.gov
MDR1 inhibitors can re-sensitize resistant cells to PROTACs. Combination therapy with an MDR1 inhibitor could be a strategy to overcome resistance. nih.govcriver.comnih.gov

Autophagy-Related Resistance Mechanisms

While the primary mechanism of action for most PROTACs is through the ubiquitin-proteasome system, the autophagy-lysosome pathway has also been implicated in the degradation of target proteins, including EGFR. nih.gov Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic contents, including aggregated proteins and damaged organelles. researchgate.net Anti-EGFR treatments have been shown to induce autophagy, which can sometimes act as a survival mechanism for cancer cells, thereby contributing to drug resistance. researchgate.netmdpi.comnih.govsemanticscholar.orgbohrium.com

Several studies have shown that the degradation of EGFR by certain PROTACs is, at least in part, dependent on the autophagy-lysosome pathway. nih.govresearchgate.net For instance, the degradation of mutant EGFR by some PROTACs was enhanced in serum-starved conditions, which is known to induce autophagy. nih.gov An increase in the autophagy biomarker LC3α has been observed following treatment with certain EGFR degraders, suggesting the involvement of this pathway. nih.gov One study on CRBN-based EGFR PROTACs demonstrated that the degradation of the EGFR L858R+T790M mutant protein occurred through both the proteasome and the autophagy/lysosome systems. researchgate.net Elevating autophagy activity was found to enhance the degradation of EGFR and increase apoptosis in lung cancer cells. researchgate.net

Table 3: Role of Autophagy in EGFR PROTAC-Mediated Degradation

Observation Significance Reference
Some EGFR PROTACs induce degradation through both proteasomal and autophagic pathways. Provides a potential alternative degradation route, which could be beneficial. nih.govresearchgate.net
Enhanced autophagy can increase PROTAC-mediated EGFR degradation and apoptosis. Modulating autophagy could be a therapeutic strategy to enhance PROTAC efficacy. researchgate.net

Preclinical Research Trajectories and Advanced Protac Development for Egfr Degradation

In Vivo Efficacy Studies in Xenograft Models

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC EGFR degrader 7 (diTFA), also identified as compound 13b, is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR), particularly mutants like L858R/T790M that confer resistance to conventional tyrosine kinase inhibitors (TKIs). acs.orgmedchemexpress.commedchemexpress.com Preclinical research has demonstrated its potential in in vivo settings, specifically in mouse xenograft models, which are crucial for evaluating the therapeutic efficacy of new anti-cancer agents before they can be considered for clinical trials.

Assessment of Tumor Growth Inhibition

In a key preclinical study, the in vivo efficacy of PROTAC EGFR degrader 7 was evaluated in a xenograft model using BALB/c nude mice bearing tumors derived from NCI-H1975 human non-small cell lung cancer (NSCLC) cells. medchemexpress.commedchemexpress.com This cell line is notable for expressing the double mutant EGFRL858R/T790M, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. mdpi.comresearchgate.net The study demonstrated that PROTAC EGFR degrader 7 effectively and selectively inhibited the growth of these resistant tumors. medchemexpress.commedchemexpress.com Following a regimen of daily intraperitoneal administration for 24 days, the compound achieved a significant tumor growth inhibition (TGI) of 63.7%. medchemexpress.commedchemexpress.com This finding underscores the potential of this PROTAC to overcome clinically relevant resistance mechanisms.

Other studies on different EGFR PROTACs have also shown promising in vivo results. For instance, a gefitinib-based PROTAC (GBP) was shown to reduce tumor growth in an H3255 NSCLC xenograft model more effectively than gefitinib (B1684475) itself. tandfonline.com Another example is compound C6, which targets the EGFRL858R/T790M/C797S triple mutant and demonstrated significant TGI of 48.1% and 66.4% at different oral doses in an H1975-TM xenograft model. tandfonline.com Furthermore, the orally bioavailable PROTAC HJM-561 has shown robust antitumor activity in both cell-derived and patient-derived xenograft models resistant to osimertinib (B560133). nih.govpmjournal.ir

CompoundXenograft ModelTumor Growth Inhibition (TGI)Reference
PROTAC EGFR degrader 7 (compound 13b)NCI-H1975 (EGFRL858R/T790M)63.7% medchemexpress.commedchemexpress.com
Gefitinib-based PROTAC (GBP)H3255 (EGFRL858R)Superior to gefitinib tandfonline.com
Compound C6H1975-TM (EGFRL858R/T790M/C797S)48.1% - 66.4% tandfonline.com
HJM-561Osimertinib-resistant CDX and PDX modelsPotent antitumor activity nih.govpmjournal.ir

Molecular Biomarker Analysis from In Vivo Studies

The antitumor effect of PROTAC EGFR degrader 7 is underpinned by its mechanism of action, which involves the degradation of the EGFR protein. In vivo studies have confirmed that the compound's efficacy is linked to its ability to modulate key molecular biomarkers. researchgate.net Analysis of tumor tissues from xenograft models treated with PROTAC EGFR degrader 7 revealed a significant reduction in the levels of the target EGFR protein. researchgate.net

Furthermore, the degradation of EGFR leads to the inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation and survival. acs.orgnih.gov Research indicates that PROTAC EGFR degrader 7 effectively inhibits these downstream pathways in vivo. researchgate.net This is evidenced by a reduction in the phosphorylation of key signaling molecules such as Akt. The overexpression of EGFR typically activates pro-oncogenic pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. acs.orgnih.gov By degrading the receptor, PROTACs can achieve a more complete and sustained shutdown of these pathways compared to inhibitors. frontiersin.org In addition to its effects on signaling pathways, PROTAC EGFR degrader 7 was also found to dramatically induce apoptosis (programmed cell death) and cause cell cycle arrest in the tumor cells in vivo. medchemexpress.commedchemexpress.comresearchgate.net

Comparative Studies with Other EGFR Degraders and Inhibitors

The development of PROTAC EGFR degrader 7 and other similar molecules has been driven by the need to overcome the limitations of existing EGFR inhibitors. tandfonline.comresearchgate.net Traditional small-molecule inhibitors function through an "occupancy-driven" mechanism, where they must continuously bind to the active site of the enzyme to block its activity. tandfonline.com In contrast, PROTACs operate via an "event-driven" catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. chemrxiv.org This can lead to a more profound and durable pharmacological effect. acs.org

While direct head-to-head in vivo comparative studies of PROTAC EGFR degrader 7 with other specific degraders are not extensively published, the field has seen the development of various EGFR PROTACs with different characteristics. For example, some PROTACs are designed to be highly selective for mutant forms of EGFR over the wild-type (WT) protein, which is a key strategy to minimize toxicity. mdpi.comfrontiersin.org PROTAC EGFR degrader 7 itself exhibits high selectivity for the EGFRL858R/T790M mutant. researchgate.net

Other notable EGFR degraders include MS39, a VHL-recruiting PROTAC with potent activity against EGFR exon 19 deletion and L858R mutants, and MS154, a CRBN-recruiting degrader. nih.gov The development of covalent EGFR degraders, such as those based on dacomitinib (B1663576), has also shown promise, with some compounds demonstrating excellent in vivo efficacy. nih.govresearchgate.net For instance, compound 13, a dacomitinib-based degrader, exhibited a 90% tumor growth inhibition in a xenograft model. nih.gov

CompoundE3 Ligase RecruitedTargeted EGFR Mutation(s)Key FeatureReference
PROTAC EGFR degrader 7 (compound 13b)CRBNEGFRL858R/T790MPotent and selective in vivo efficacy medchemexpress.commedchemexpress.comresearchgate.net
MS39 (compound 6)VHLEGFRdel19, EGFRL858RMore potent than earlier VHL-based degraders nih.gov
MS154 (compound 10)CRBNEGFRdel19, EGFRL858RFirst-in-class gefitinib-based CRBN degrader nih.gov
Compound 13 (dacomitinib-based)Not specifiedEGFRdel19Excellent in vivo efficacy (TGI = 90%) nih.gov
HJM-561CRBN (via lenalidomide)EGFR triple mutants (including C797S)Orally bioavailable tandfonline.comnih.gov

Advanced PROTAC Design and Optimization Principles

The field of PROTAC development is rapidly evolving, with ongoing efforts to improve their efficacy, selectivity, and drug-like properties. These advancements are crucial for translating the promise of targeted protein degradation into effective clinical therapies.

Exploration of Novel E3 Ligase Recruiters beyond CRBN

PROTAC EGFR degrader 7 utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.commedchemexpress.com While CRBN and Von Hippel-Lindau (VHL) are the most commonly used E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases. mdpi.com Expanding the repertoire of recruitable E3 ligases is a key area of research, as it could lead to PROTACs with improved tissue specificity and the ability to overcome resistance mechanisms related to the E3 ligase itself. mdpi.com

In the context of EGFR degradation, researchers have successfully developed VHL-based PROTACs. nih.govtandfonline.com For example, the first EGFR PROTACs reported by the Crews group were based on recruiting VHL using ligands for various EGFR inhibitors like lapatinib, gefitinib, and afatinib. tandfonline.com More recently, novel VHL-recruiting degraders have been developed with improved potency and selectivity. acs.org The exploration of other E3 ligases is also underway. For instance, molecular glue degraders that co-opt the KEAP1 E3 ligase have been identified for EGFR degradation. researchgate.net Furthermore, alternative degradation pathways are being explored, such as Autophagosome-Tethering Compounds (ATTECs), which link the target protein to the autophagy-lysosomal system for degradation, independent of the ubiquitin-proteasome system. tandfonline.comresearchgate.net

Development of Dual-Targeting or Multi-Targeting PROTACs

A particularly innovative approach in PROTAC design is the development of dual-targeting or multi-targeting molecules. These chimeras are engineered to simultaneously degrade two or more different proteins, which could offer a synergistic therapeutic effect and a powerful strategy to combat drug resistance. chemrxiv.orgacs.org

In the realm of EGFR-related cancers, a proof-of-concept for dual-targeting PROTACs has been established. chemrxiv.orgtandfonline.comacs.org Researchers have designed and synthesized novel PROTACs that can concurrently degrade both EGFR and Poly (ADP-ribose) polymerase (PARP). chemrxiv.orgtandfonline.comacs.org This is significant because the inhibition of both of these proteins may produce a synergistic antitumor effect. chemrxiv.org These dual-targeting PROTACs often employ a "star-shape" molecular architecture, with a central linker connecting two different inhibitor warheads (one for each target protein) and a single E3 ligase ligand. chemrxiv.orgacs.org Both CRBN and VHL have been successfully used as the E3 ligase recruiters in these dual-degrader constructs. chemrxiv.orgacs.org Another area of interest is the development of PROTACs that can degrade both EGFR and c-MET, as c-MET signaling is a known resistance mechanism to EGFR inhibition. acs.orgnih.gov Additionally, multi-kinase inhibitors like brigatinib (B606365) have been used to create PROTACs that can degrade both mutant ALK and EGFR. tandfonline.com

Strategies for Enhancing PROTAC Potency and Specificity

The development of effective Proteolysis-Targeting Chimeras (PROTACs) for Epidermal Growth Factor Receptor (EGFR) degradation hinges on optimizing their potency and specificity to minimize off-target effects and enhance therapeutic efficacy. A primary strategy involves the meticulous design of the linker component, which connects the EGFR-binding ligand (the "warhead") to the E3 ligase-recruiting moiety. The length, composition, and attachment points of the linker are critical determinants of the stability and geometry of the ternary complex (EGFR-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation. mdpi.com Research has shown that linker length can be modulated to impart selectivity; for instance, a lapatinib-based PROTAC was capable of degrading both EGFR and HER2, highlighting the linker's role in defining the degrader's target profile. explorationpub.com For certain EGFR PROTACs, a linker of five methylene (B1212753) units was identified as the minimum length required for good degradation activity, with longer linkers not providing additional benefit. nih.gov

The choice of E3 ligase and the ligand that recruits it is another crucial element. The two most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). mdpi.com Studies comparing their effectiveness have found that the specific cellular context and target protein can influence which ligase yields better degradation. For example, in the development of degraders for the EGFRL858R/T790M double mutant, the VHL ligase pathway was found to provide the highest level of protein degradation among the tested ligases. mdpi.comnih.gov Furthermore, optimizing the affinity of the E3 ligase ligand can be a viable strategy; a PROTAC for androgen receptor degradation retained subnanomolar potency even when using a VHL ligand with a weaker (micromolar) binding affinity. explorationpub.com

Selectivity for mutant forms of EGFR over the wild-type (WT) protein is a key goal to improve the therapeutic window. This can be achieved by using warheads that are themselves selective for mutant EGFR. Gefitinib-based PROTACs, for example, have been shown to strongly induce the degradation of mutant EGFRdel19 while sparing the wild-type receptor. mdpi.comnih.gov This approach is critical for overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) that arises from mutations like T790M and C797S. nih.govnih.gov Additionally, researchers are exploring novel strategies such as hypoxia-activated PROTACs. These molecules are designed to release the active PROTAC within the hypoxic microenvironment characteristic of solid tumors, thereby achieving controllable, tissue-specific protein degradation and avoiding potential toxicity in normal tissues. nih.gov

Linker-Free PROTAC Concepts and Their Applicability to EGFR Degradation

A paradigm-shifting concept in PROTAC design is the development of "linker-free" degraders. Traditionally, the linker has been considered an indispensable component for bridging the protein of interest (POI) and the E3 ligase. nih.gov However, recent research has challenged this notion, demonstrating that a direct fusion of a POI ligand and an E3 ligase ligand, or the use of single amino acid-based degradation signals, can effectively induce protein degradation. nih.gov

This innovative approach has shown that in some cases, the absence of a linker can lead to superior efficacy. A notable example is the linker-free PROTAC, Pro-BA, which was developed to degrade the EML4-ALK fusion protein. Pro-BA exhibited greater potency in inhibiting lung cancer cell growth compared to its linker-containing counterparts. nih.gov The enhanced performance is attributed to the linker-free design inducing a stronger, more stable interaction between the target protein and the E3 ubiquitin ligase. nih.gov

The applicability of this linker-free strategy is broad and holds significant potential for EGFR degradation. By eliminating the linker, these next-generation degraders can have substantially lower molecular weights (around 500 Da), which may help overcome common challenges associated with traditional PROTACs, such as poor cell permeability and bioavailability. nih.govacs.org The development of linker-free BCR-ABL degraders further validates that this is a versatile strategy applicable to different therapeutic targets. nih.gov While specific examples of linker-free EGFR degraders are still emerging in the literature, the foundational proof-of-concept suggests a promising new avenue for designing smaller, more efficient, and potentially more drug-like molecules to target both wild-type and mutant forms of EGFR.

Methodological Innovations in PROTAC Research

Evaluating the efficacy of PROTACs requires precise measurement of protein degradation. While traditional methods like Western blotting provide a snapshot of protein levels, a deeper understanding of the dynamics of protein turnover necessitates more advanced techniques. bmbreports.org

Mass spectrometry (MS)-based proteomics has become a cornerstone for the global and quantitative analysis of protein degradation. creative-biostructure.combiognosys.com Techniques such as dynamic Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) allow for the quantitative measurement of degradation rates for thousands of proteins simultaneously. nih.gov In this method, cells are cultured in media containing "heavy" isotopically labeled amino acids, and the rate of loss of the labeled protein cohort is measured over time by MS, providing a detailed view of protein half-life. bmbreports.orgnih.gov This approach offers a powerful, unbiased way to assess the selectivity of a PROTAC across the entire proteome. biognosys.com

Fluorescence-based methods offer the ability to monitor protein degradation in real-time within living cells. bmbreports.orgcreative-biostructure.com Reporter gene assays, which fuse a fluorescent protein like GFP to the target protein, allow researchers to track the degradation of the target by measuring the decrease in fluorescence over time. creative-biostructure.com More advanced fluorescence techniques include Fluorescence Resonance Energy Transfer (FRET) and Global Protein Stability Profiling (GPSP). FRET can monitor the protein-protein interactions involved in the degradation process, while GPSP is a high-throughput method that uses flow cytometry to measure the turnover of a library of fusion proteins, enabling proteome-wide stability assessments. creative-biostructure.comnih.gov The cycloheximide (B1669411) chase assay, often paired with fluorescently tagged proteins or immunoblotting, remains a valuable method for monitoring protein decay after halting new protein synthesis. bmbreports.org

These advanced methodologies provide crucial data on the rate of degradation (kdeg), maximal degradation (Dmax), and the concentration required for 50% degradation (DC50), offering a comprehensive picture of a PROTAC's pharmacodynamic profile.

The vast chemical space and complex mechanism of action of PROTACs present significant design challenges. Computational modeling and artificial intelligence (AI) have emerged as indispensable tools to accelerate the rational design and optimization of EGFR degraders. scienceopen.comresearchgate.net

A key application of computational modeling is the prediction of the three-dimensional structure of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase). researchgate.net The formation of a stable ternary complex is considered a prerequisite for efficient protein degradation. researchgate.net Using molecular docking and molecular dynamics simulations, researchers can model how a potential PROTAC molecule orients the target protein and the E3 ligase relative to each other. scienceopen.commdpi.com These models help predict the steric compatibility and the potential for productive ubiquitination, thereby guiding the design of the linker in terms of length, rigidity, and exit vector. explorationpub.comscienceopen.com For instance, molecular docking was instrumental in screening potential EGFR PROTACs, identifying key hydrogen bond interactions that contributed to higher degradation efficacy. scienceopen.com

Therapeutic Implications and Future Directions in PROTAC-Based EGFR Degradation

The therapeutic potential of PROTAC-based EGFR degradation is significant, primarily as a strategy to overcome the pervasive issue of acquired resistance to small-molecule EGFR inhibitors. nih.govresearchgate.net Unlike traditional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically, with a single molecule capable of triggering the degradation of multiple target proteins. nih.govprotacerdegraders.com This event-driven mechanism allows for the elimination of the entire EGFR protein, thereby abrogating both its kinase activity and its non-catalytic scaffolding functions, which can contribute to resistance. nih.gov This approach has shown promise in preclinical models for degrading EGFR mutants that are resistant to third-generation TKIs, such as those harboring the T790M and C797S mutations. mdpi.comnih.gov

A key future direction is the enhancement of drug delivery and bioavailability. The large size and hydrophobicity of many PROTAC molecules can limit their clinical utility. acs.orgacs.org To address this, researchers are developing nano-PROTACs, where the degrader is encapsulated within nanoparticles. acs.orgacs.org These "self-delivery" nanosystems can improve tumor accumulation, enhance cell permeability, and allow for stimuli-responsive release of the active PROTAC at the tumor site. acs.orgmdpi.com

Furthermore, degrading EGFR with PROTACs may have favorable implications for cancer immunotherapy. Overexpression of EGFR in tumor cells can promote resistance to immunotherapy by upregulating immune checkpoint proteins like PD-L1. acs.orgtandfonline.com By selectively degrading mutant EGFR, PROTACs have been shown to reduce PD-L1 levels, potentially alleviating tumor immunosuppression and enhancing the efficacy of combination therapies with immune checkpoint inhibitors. acs.orgacs.org The continued optimization of PROTACs to improve their drug-like properties, coupled with innovative delivery strategies and the potential for synergistic immune activation, positions EGFR-targeting degraders as a highly promising future therapeutic modality in oncology.

Data Tables

Table 1: Profile of PROTAC EGFR degrader 7 (diTFA)

Property Details Reference(s)
Alternate Name Compound 13b medchemexpress.combioscience.co.ukmedchemexpress.com
Target(s) EGFRL858R/T790M medchemexpress.combioscience.co.ukmedchemexpress.com
E3 Ligase Recruited CRBN medchemexpress.combioscience.co.ukmedchemexpress.com
DC50 13.2 nM medchemexpress.combioscience.co.ukmedchemexpress.com
IC50 46.82 nM (in NCI-H1975 cells) medchemexpress.combioscience.co.ukmedchemexpress.com

| Observed Effect | Induces apoptosis and G2/M phase arrest | medchemexpress.combioscience.co.uk |

Table 2: Comparison of Selected Preclinical EGFR PROTACs

Compound Target(s) E3 Ligase DC50 Cell Line Key Finding Reference(s)
PROTAC EGFR degrader 7 EGFRL858R/T790M CRBN 13.2 nM NCI-H1975 Potent and selective degradation of double mutant medchemexpress.combioscience.co.ukmedchemexpress.com
Compound 14 EGFRDel19, EGFRL858R CRBN 0.26 nM (Del19), 20.57 nM (L858R) HCC827 Highly potent against Del19 mutant, no effect on WT frontiersin.org
PROTAC 49 EGFR VHL 34.8 nM HCC827 Based on a 4th-gen EGFR inhibitor tandfonline.com
PROTAC 51 EGFRL858R/T790M VHL 5.9 nM H1975 Selective for mutant receptor over WT mdpi.comtandfonline.com

| Compound C6 | EGFRL858R/T790M/C797S | Not Specified | 10.2 nM | H1975-TM | Overcomes Osimertinib resistance from C797S mutation | nih.gov |

Q & A

Q. What is the mechanism of action of PROTAC EGFR degrader 7 (diTFA) in degrading mutant EGFR proteins?

PROTAC EGFR degrader 7 (diTFA) operates by recruiting the CRBN E3 ubiquitin ligase to form a ternary complex with mutant EGFR (L858R/T790M), facilitating ubiquitination and subsequent proteasomal degradation. This mechanism is validated by its DC50 (degradation concentration) of 13.2 nM in NCI-H1975 cells, which harbor EGFR L858R/T790M mutations. Key assays include Western blotting for EGFR degradation quantification and cell viability assays (IC50 = 46.82 nM in NCI-H1975 cells) .

Q. How is the DC50 value determined experimentally for PROTAC EGFR degrader 7 (diTFA)?

DC50 is measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence), which quantifies mutant EGFR levels (e.g., DEL19) in dose-dependent degradation experiments. For example, HCC827 cells treated with PROTAC molecules show a dose-dependent reduction in EGFR DEL19, with ATP-level assays (e.g., ATPlite™) confirming lack of cytotoxicity at effective concentrations .

Q. What cellular phenotypic changes are induced by PROTAC EGFR degrader 7 (diTFA)?

In NCI-H1975 cells, PROTAC EGFR degrader 7 (diTFA) induces apoptosis (via Annexin V/PI staining) and G2/M phase cell cycle arrest (via flow cytometry). These effects correlate with EGFR degradation and reduced proliferation (IC50 = 46.82 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PROTAC-mediated degradation pathways (e.g., proteasomal vs. lysosomal)?

Some PROTACs, like covalent EGFR degraders, exhibit lysosomal degradation in addition to proteasomal pathways. To distinguish these mechanisms, use inhibitors such as bafilomycin A1 (lysosomal) or MG132 (proteasomal) in degradation assays. Proteomic profiling can further identify pathway-specific biomarkers .

Q. What strategies optimize linker design to enhance PROTAC EGFR degrader 7 (diTFA) efficacy?

Linker composition affects ternary complex stability, solubility, and selectivity. Computational modeling (e.g., Rosetta docking) predicts optimal linker length and rigidity. For example, conformationally privileged linkers from proprietary libraries improve trimer complex formation, as seen in PROTACs targeting BET bromodomains .

Q. How does the "hook effect" impact PROTAC EGFR degrader 7 (diTFA) dosing, and how is it mitigated?

At high concentrations (>DC50), PROTACs may saturate target or E3 ligase binding, reducing degradation efficiency. To address this, perform dose-response curves across a wide concentration range (e.g., 1 nM–10 µM) and validate using ATP-level cytotoxicity assays to exclude off-target effects .

Q. How can PROTAC selectivity for mutant EGFR over wild-type EGFR be validated?

Proteomic profiling (e.g., TMT mass spectrometry) identifies off-target proteins. For PROTAC EGFR degrader 7 (diTFA), selectivity is enhanced by leveraging mutant-specific EGFR inhibitors (e.g., osimertinib derivatives) as warheads. Compare degradation efficiency in isogenic cell lines (wild-type vs. mutant EGFR) .

Q. What in vivo models are suitable for evaluating PROTAC EGFR degrader 7 (diTFA) efficacy?

Use patient-derived xenograft (PDX) models with EGFR L858R/T790M/C797S mutations to mimic clinical resistance. Monitor tumor regression and pharmacokinetics (e.g., blood-brain barrier penetration via LC-MS/MS in brain homogenates), as demonstrated in J2H-2002 studies .

Q. How do PROTACs like EGFR degrader 7 (diTFA) overcome resistance to third-generation EGFR inhibitors?

PROTACs degrade resistant mutants (e.g., T790M/C797S) by bypassing ATP-binding site mutations. Co-crystal structures of PROTAC-EGFR-CRBN complexes guide warhead optimization, as seen in allosteric EGFR degraders that bind both ATP and allosteric sites .

Methodological Considerations

Q. What assays are critical for assessing PROTAC-induced protein degradation and cellular effects?

  • Degradation: HTRF, Western blotting, or immunofluorescence.
  • Cytotoxicity: ATPlite™ or CellTiter-Glo®.
  • Mechanistic Profiling: Flow cytometry for cell cycle arrest, Caspase-3/7 assays for apoptosis .

Q. How can computational tools accelerate PROTAC EGFR degrader 7 (diTFA) optimization?

Structure-based algorithms (e.g., Rosetta) model ternary complex stability. Predictive ADMET tools assess drug-like properties, such as oral bioavailability, by simulating linker modifications (e.g., piperidyl group removal in ARD-266) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.